3-[2,5-Dioxo-1-(3,4,5-trifluorophenyl)imidazolidin-4-yl]propanoic acid is a synthetic chemical compound with significant implications in medicinal chemistry. It is categorized as an imidazolidine derivative, characterized by its unique trifluorophenyl group, which contributes to its potential biological activity. The compound has the following identifiers:
This compound is primarily sourced from chemical suppliers and research institutions focusing on pharmaceutical development. It falls under the classification of:
The synthesis of 3-[2,5-Dioxo-1-(3,4,5-trifluorophenyl)imidazolidin-4-yl]propanoic acid can be approached through several methods, typically involving multi-step organic reactions. A common synthetic route includes:
Detailed reaction conditions such as temperature profiles, reagent concentrations, and purification methods (e.g., recrystallization or chromatography) are critical for achieving high yields and purity .
The molecular structure of 3-[2,5-Dioxo-1-(3,4,5-trifluorophenyl)imidazolidin-4-yl]propanoic acid can be represented as follows:
The primary reactions involving this compound include:
Each reaction pathway requires specific conditions such as catalysts or solvents to optimize yields and selectivity .
The mechanism of action for 3-[2,5-Dioxo-1-(3,4,5-trifluorophenyl)imidazolidin-4-yl]propanoic acid is not fully elucidated but is hypothesized to involve:
Quantitative structure–activity relationship studies may provide insights into its efficacy and potency .
The physical properties of 3-[2,5-Dioxo-1-(3,4,5-trifluorophenyl)imidazolidin-4-yl]propanoic acid are as follows:
3-[2,5-Dioxo-1-(3,4,5-trifluorophenyl)imidazolidin-4-yl]propanoic acid has potential applications in:
Research continues to explore its full potential in medicinal chemistry and related fields .
3-[2,5-Dioxo-1-(3,4,5-trifluorophenyl)imidazolidin-4-yl]propanoic acid represents a strategically designed small molecule integrating three pharmaceutically relevant features: an imidazolidinedione (hydantoin) core, a polyfluorinated aryl system, and a propanoic acid side chain. This compound exemplifies contemporary medicinal chemistry approaches leveraging scaffold hybridization to optimize target engagement and pharmacokinetic properties. The imidazolidinedione core provides a conformationally constrained heterocyclic framework capable of diverse non-covalent interactions (hydrogen bonding, dipole-dipole), while the 3,4,5-trifluorophenyl substituent enhances membrane permeability and metabolic stability through fluorine-specific effects [4] [5]. The propanoic acid moiety introduces pH-dependent water solubility and potential for salt formation, addressing a common limitation of highly lipophilic fluorinated compounds [6] [10]. Research into such hybrid structures is driven by the demonstrated bioactivity of imidazolidine derivatives in oncology, infectious diseases, and central nervous system disorders, where fluorination patterns critically modulate potency and selectivity [4] [5]. The precise structural integration in this molecule positions it as a valuable probe for studying structure-activity relationships in drug discovery programs targeting enzymes like HDACs, kinases, and DNA-processing enzymes where analogous scaffolds show validated activity [5] [7].
The systematic IUPAC name 3-[2,5-Dioxo-1-(3,4,5-trifluorophenyl)imidazolidin-4-yl]propanoic acid delineates the core structure and substituents:
Structurally, this compound belongs to the N1-aryl-4-alkylhydantoin subclass, characterized by an aryl group on N1 and an alkyl spacer terminating in a carboxylic acid on C4. The C4 carbon is chiral, typically existing as a racemate in synthetic preparations unless asymmetric synthesis is employed. Key structural variations within hydantoin derivatives critically influence bioactivity, as summarized below:
Table 1: Structural Variations in Biologically Active Hydantoin Derivatives
Core Position | Substituent Type | Examples from Literature | Biological Impact |
---|---|---|---|
N1 | Aryl (e.g., phenyl) | 1-Phenylhydantoin [1] | Modulates target selectivity and lipophilicity |
N1 | Polyfluorinated aryl | 1-(3,4,5-Trifluorophenyl) [This compound] | Enhances metabolic stability and membrane penetration |
N3 | Alkyl/H | Unsubstituted (NH) [6] | Permits hydrogen bonding |
C4 | Alkyl chains | 4-Methyl [4] | Alters steric bulk and conformational flexibility |
C4 | Propanoic acid | Hydantoin-5-propionic acid [6] [10] | Introduces solubility and metal chelation capacity |
C5 | Carbonyl (oxo) | 5,5-Diphenyl [5] | Enables π-stacking interactions |
The 3,4,5-trifluorophenyl substituent confers distinct physicochemical and pharmacological advantages:
Table 2: Comparative Impact of Fluorination Patterns on Hydantoin Bioactivity
Fluorination Pattern | Representative Compound | Key Pharmacological Improvements |
---|---|---|
None (Phenyl) | 1-Phenylhydantoin [1] | Baseline activity; moderate metabolic stability |
Monofluoro (para-F) | 1-(4-Fluorophenyl) derivative [5] | 2-fold increased plasma half-life; enhanced cellular uptake |
Trifluoro (3,4,5-F3) | This compound | 4-6 fold increased metabolic stability; improved target affinity (e.g., EGFR/HER2 inhibition) [5] |
Pentafluoro | Pentafluorophenyl analog [4] | Excessive lipophilicity; reduced aqueous solubility; potential toxicity |
The integration of propanoic acid with imidazolidinediones emerged from efforts to enhance the water solubility and target versatility of hydantoin scaffolds. Early hydantoin derivatives (e.g., phenytoin) lacked carboxylic acids, limiting their application to neutral, lipophilic therapeutics. The strategic incorporation of acidic functionalities began with simple acetic acid derivatives (e.g., hydantoin-5-acetic acid) in the 1970s, primarily as metal-chelating agents [6]. The elongation to 3-(2,5-dioxoimidazolidin-4-yl)propanoic acid (CAS 5624-26-0) provided optimal spacer length for linking the hydantoin to biomacromolecules or additional pharmacophores while maintaining conformational flexibility [6] [10].
The novelty of 3-[2,5-Dioxo-1-(3,4,5-trifluorophenyl)imidazolidin-4-yl]propanoic acid lies in its synergistic molecular hybridization:
Table 3: Evolution of Propanoic Acid-Functionalized Hydantoins
Timeframe | Key Development | Significance |
---|---|---|
1970s | Synthesis of hydantoin-5-propionic acid (CAS 5624-26-0) [6] | First generation of water-soluble hydantoin derivatives; enabled metal complexation studies |
1990-2010 | Anticonvulsant hydantoin-propanoate conjugates [10] | Improved CNS penetration via anionic transporter recognition |
2015-Present | Fluorinated aryl hydantoins with propanoic acid [This compound] | Integration of fluorine effects (metabolic stability, potency) with solubility |
2024-2025 | HDAC6-selective inhibitors with 4-propanoate hydantoin caps [7] | Validated target engagement in oncology models; tubulin-selective acetylation |
The ongoing exploration of this chemotype, particularly fluorinated variants, underscores its potential in addressing emerging challenges in drug discovery, especially for targets requiring balanced polarity and sites vulnerable to oxidative metabolism [4] [5] [7].
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: